molecular formula C13H17NO B11896272 8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11896272
M. Wt: 203.28 g/mol
InChI Key: UDXJCJCLUXVAON-UHFFFAOYSA-N
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Description

8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one ( 676116-17-9) is a high-purity chemical building block belonging to the 3,4-dihydroquinolin-2(1H)-one class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for developing novel pharmacological agents . The 3,4-dihydroquinolin-2(1H)-one core is a benzo-fused lactam skeleton found in numerous natural products and drug candidates, valued for its potential to be functionalized at multiple positions . Researchers utilize this and related structures as central linkers in the design of potent and selective enzyme inhibitors. Specifically, compounds based on this core have been investigated as selective inhibitors of neuronal nitric oxide synthase (nNOS), a target with therapeutic potential in preclinical models of neurological disorders and pain . This product is provided for research purposes to support the synthesis and optimization of novel bioactive molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

8-ethyl-4,4-dimethyl-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C13H17NO/c1-4-9-6-5-7-10-12(9)14-11(15)8-13(10,2)3/h5-7H,4,8H2,1-3H3,(H,14,15)

InChI Key

UDXJCJCLUXVAON-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(CC(=O)N2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Pathway

The Friedel-Crafts acylation-cyclization sequence is a cornerstone for constructing the dihydroquinolinone scaffold. A representative procedure involves:

  • Amide Formation : Reacting aniline derivatives with 3,3-dimethylacryloyl chloride in the presence of a base (e.g., triethylamine) to yield N-(3,3-dimethylacryloyl)aniline intermediates.

  • Cyclization : Treating the amide with a Lewis acid (e.g., AlCl₃) under Friedel-Crafts conditions to induce intramolecular electrophilic aromatic substitution, forming the 3,4-dihydroquinolin-2(1H)-one core.

  • Ethylation : Introducing the ethyl group at the 8-position via alkylation or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling with ethylboronic acid derivatives can achieve regioselective substitution.

Key Reaction Conditions

  • Temperature : Cyclization typically occurs at 80–100°C in anhydrous dichloromethane or toluene.

  • Yields : The cyclization step achieves ~70–85% yield, while ethylation varies (50–75%) depending on the coupling method.

Table 1: Friedel-Crafts Method Optimization

StepReagents/ConditionsYield (%)Reference
Amide Formation3,3-Dimethylacryloyl chloride, Et₃N90
CyclizationAlCl₃, DCM, 80°C82
EthylationPd(OAc)₂, Ethylboronic acid68

Condensation Reactions with Aldehydes/Ketones

Mechanism and Procedure

Condensation of ortho-substituted anilines with β-keto esters or aldehydes under acidic conditions forms the dihydroquinolinone ring. For 8-ethyl-4,4-dimethyl substitution:

  • Knoevenagel Condensation : Reacting 4-ethylaniline with dimedone (5,5-dimethylcyclohexane-1,3-dione) in acetic acid generates the fused quinoline-dione intermediate.

  • Reductive Amination : Reducing the dione with sodium borohydride (NaBH₄) or catalytic hydrogenation yields the saturated 3,4-dihydroquinolin-2(1H)-one structure.

Challenges and Solutions

  • Regioselectivity : The ethyl group’s position is controlled by steric effects during condensation. Using bulky aldehydes (e.g., pivalaldehyde) directs substitution to the 8-position.

  • Acid Catalysis : Trifluoroacetic acid (TFA) enhances reaction rates but requires careful temperature control (50–60°C) to avoid side products.

Lithiation-Electrophilic Substitution Approach

α-Lithiation Strategy

Lithiation at the 3-position of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one enables precise introduction of the ethyl group:

  • Deprotonation : Treating the dihydroquinolinone with lithium diisopropylamide (LDA) at −78°C generates a stabilized α-lithio intermediate.

  • Electrophilic Quenching : Adding ethyl iodide or ethyl triflate to the lithiated species forms the 3-ethyl derivative, which rearranges to the 8-ethyl isomer under thermal conditions.

Optimization Insights

  • Base Selection : LDA outperforms n-BuLi in minimizing side reactions (81% vs. 66% yield).

  • Temperature : Quenching at −78°C prevents premature decomposition, while warming to room temperature facilitates isomerization.

Multi-Component Reaction Strategies

One-Pot Assembly

Recent advances utilize three-component reactions to streamline synthesis:

  • Arenediazonium Salt Activation : Reacting 4-ethylbenzenediazonium tetrafluoroborate with acrylonitrile forms a nitrilium intermediate.

  • Cyclization : Adding a bifunctional aniline derivative (e.g., 4-aminodimedone) induces tandem C–N bond formation and cyclization, yielding the target compound in one pot.

Advantages

  • Atom Economy : Eliminates intermediate isolation steps, reducing waste.

  • Functional Group Tolerance : Compatible with halogenated and nitro-substituted precursors.

Table 2: Multi-Component Reaction Performance

ComponentRoleYield (%)Reference
Arenediazonium saltElectrophilic partner75
AcrylonitrileNitrile source
4-AminodimedoneCyclization agent

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield Range (%)Key AdvantageLimitation
Friedel-Crafts68–82High regioselectivityMulti-step, costly catalysts
Condensation50–75Mild conditionsLimited substrate scope
Lithiation66–81Precision in substitutionCryogenic conditions required
Multi-Component70–75One-pot efficiencySensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the dihydroquinolinone core significantly modulate biological activity and physicochemical properties. Key comparisons include:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Molecular Weight Key Findings Reference
8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 8-Ethyl, 4,4-dimethyl 205.30* Enhanced lipophilicity; potential CNS activity due to steric bulk
(4S)-1-Allyl-4-Ethyl-3,4-dihydroquinolin-2(1H)-one 4-Ethyl, 1-Allyl 215.27 93% enantiomeric purity; high synthetic yield (95%)
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 8-Bromo, 4,4-dimethyl 254.12 Used in osteogenesis studies; bromine enhances electrophilicity
6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 6-Bromo, 4,4-dimethyl 254.12 96% purity; bromine at C6 alters electronic distribution
8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 8-Fluoro, 4,4-dimethyl 193.21 Fluorine improves metabolic stability and membrane permeability
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one 7-Hydroxy 163.17 Hydroxyl group enables hydrogen bonding; lower lipophilicity

*Calculated based on molecular formula C₁₃H₁₉NO.

Key Observations:

  • Ethyl vs.
  • Halogen Substitution : Bromine at C8 or C6 (e.g., 8-Bromo, 6-Bromo) introduces electron-withdrawing effects, altering receptor binding kinetics . In contrast, fluorine at C8 enhances electronegativity without significant steric disruption .
  • Hydroxyl Groups : 7-Hydroxy derivatives exhibit reduced lipophilicity but improved solubility, making them suitable for aqueous formulations .

Biological Activity

8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, with the CAS number 676116-17-9 and molecular formula C13H17NO, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on the current literature.

Antimicrobial Properties

Research indicates that quinolinone derivatives exhibit significant antimicrobial activities. For instance, compounds within this class have been shown to possess both antibacterial and antifungal properties. A study highlighted that structurally similar compounds demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar effects .

Neuroprotective Effects

The neuroprotective properties of quinolinones have been documented in various studies. These compounds may help mitigate oxidative stress and inflammation in neuronal cells. Given the structural characteristics of this compound, it is plausible that it could exhibit neuroprotective effects as well .

Enzyme Inhibition

Compounds similar to this compound have been studied for their ability to inhibit enzymes involved in disease processes. For example, some derivatives are known to inhibit cholinesterase enzymes, which are relevant in the context of Alzheimer's disease . This suggests a potential avenue for further research into the enzyme-inhibiting capabilities of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Quinoline Skeleton : This is often achieved through cyclization reactions involving substituted anilines and appropriate carbonyl compounds.
  • Alkylation : The introduction of ethyl and methyl groups at specific positions on the quinoline ring enhances biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Table 1: Summary of Biological Activities of Quinolinones

Activity TypeCompound ExampleObserved Effect
AntimicrobialCiprofloxacin (fluoroquinolone)Broad-spectrum antibacterial
Anticancer6-Methoxy-2-naphthylquinolineInduces apoptosis in cancer cells
NeuroprotectiveL-689560Reduces ischemic nerve damage
Enzyme InhibitionDonepezilCholinesterase inhibitor

Case Study: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of various quinolone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the quinoline structure significantly enhanced antimicrobial potency. Although specific data on this compound was not included, the findings suggest a promising direction for future investigations into this compound's efficacy .

Q & A

Q. What are the established synthetic methodologies for 8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

The synthesis typically involves cyclization and substitution reactions. For example:

  • Cyclization of precursors : Starting materials like substituted anilines undergo cyclization using agents such as polyphosphoric acid or LiAlH₄ .
  • Hydrogenation : Reduction of nitro intermediates using Pd/C under H₂ atmosphere (e.g., 72.9% yield for a related compound) .
  • Nucleophilic displacement : Chloride intermediates react with amines (e.g., dimethylamine) in acetonitrile with KI catalysis .

Key optimization factors : Catalyst choice (e.g., Pd/C vs. PtO₂), solvent polarity, and reaction time (e.g., 48 hours for nitro reduction) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 8.13 ppm for aromatic protons in nitro intermediates) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., observed m/z 303.1 vs. calculated 303.2 for intermediates) .
  • HPLC : Purity assessment (e.g., 99.6% purity for final thiophene-carboximidamide derivatives) .

Table 1 : Common Analytical Parameters

TechniqueParametersExample Application
¹H NMR400 MHz, CDCl₃Confirming ethyl group integration at δ 1.2–1.4 ppm
HRMSESI+, m/z 303.1Validating molecular formula C₁₆H₂₁N₃O₂S
HPLCC18 column, 95% MeOHPurity check for final compounds

Q. What biological activities are reported for structurally similar dihydroquinolinones?

  • Enzyme inhibition : Derivatives inhibit acetylcholinesterase (AChE), relevant to Alzheimer’s research (IC₅₀ < 10 µM for some analogs) .
  • Antimicrobial activity : Substituents like fluorine or amino groups enhance activity against Gram-positive bacteria .
  • Receptor binding : Quinolinones with basic amine linkers show affinity for serotonin receptors (e.g., 5-HT₃) .

Advanced Research Questions

Q. How can conflicting biological activity data be resolved for dihydroquinolinone derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., ethyl vs. methyl at position 4) and measure IC₅₀ shifts. For example, 8-ethoxy derivatives show 3× higher AChE inhibition than methoxy analogs .
  • Docking simulations : Molecular modeling (e.g., AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonding with Tyr337 in AChE) .
  • Statistical validation : Use ANOVA to assess significance of biological replicates (p < 0.05) .

Q. What strategies optimize reaction yields for intermediates with steric hindrance?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for nitro reduction) outperform heterogeneous alternatives .
  • Temperature control : Lower temperatures (0–5°C) mitigate side reactions in electrophilic substitutions .

Table 2 : Yield Optimization Case Study

StepReactionCatalystYield (%)
1Nitro reductionPd/C, H₂72.9
2Amine displacementKI, 60°C56.6
3Thioimidate couplingNone43.7

Q. How does substituent position (e.g., 8-ethyl vs. 7-methyl) influence physicochemical properties?

  • Lipophilicity : Ethyl groups at position 8 increase logP by 0.5 units compared to methyl at position 7, enhancing blood-brain barrier penetration .
  • Metabolic stability : 4,4-Dimethyl groups reduce CYP450-mediated oxidation, prolonging half-life in vivo .
  • Solubility : Hydroxymethyl at position 8 improves aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for unsubstituted analogs) .

Q. What computational tools predict synthetic pathways for novel derivatives?

  • Retrosynthesis software : Tools like Pistachio prioritize routes based on precursor availability and step count .
  • DFT calculations : Assess thermodynamic feasibility of cyclization steps (e.g., ΔG < 0 for quinolinone ring formation) .

Q. How are enantiomeric impurities controlled during asymmetric synthesis?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H (e.g., 99% ee for (R)-isomers) .
  • Catalytic asymmetric hydrogenation : Chiral ligands (e.g., BINAP) yield >90% enantiomeric excess .

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